nu6102 - 444722-95-6

nu6102

Catalog Number: EVT-278145
CAS Number: 444722-95-6
Molecular Formula: C18H22N6O3S
Molecular Weight: 402.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

O6-Cyclohexylmethoxy-2-(4'-sulfamoylanilino)purine, also known as NU6102, is a synthetic compound belonging to the 2-arylamino-O6-alkylguanine class of molecules. [] It is a potent and selective inhibitor of CDK2, a serine/threonine kinase that plays a crucial role in cell cycle regulation. [] Although structurally similar to purine nucleosides, NU6102 is not a naturally occurring compound. This compound has primarily been investigated for its potential as an antitumor agent due to its ability to disrupt cell cycle progression in rapidly dividing cells. []

NU6027 (2,6-diamino-4-cyclohexylmethyloxy-5-nitrosopyrimidine)

  • Compound Description: NU6027 is a potent and selective Cyclin-Dependent Kinase (CDK) inhibitor, exhibiting competitive inhibition against CDK1 and CDK2 isoforms with respect to ATP. It demonstrates a distinct mode of binding, forming a triplet of hydrogen bonds with the ATP-binding site. In vitro studies show that NU6027 inhibits human tumor cell growth. []
  • Relevance: NU6027 is considered structurally related to O6-Cyclohexylmethoxy-2-(4'-sulphamoylanilino)purine due to the shared cyclohexylmethoxy group and the presence of a 2,4-diaminopyrimidine core that mimics the purine core found in the main compound. This structural similarity contributes to a similar binding mode to CDKs. [, ]

NU2058 (O6-Cyclohexylmethylguanine)

  • Compound Description: NU2058 is a potent inhibitor of CDK1 and CDK2, exhibiting competitive behavior with respect to ATP. It binds to the ATP-binding site through a triplet of hydrogen bonds. NU2058 also demonstrates in vitro growth inhibitory activity against human tumor cells. []
  • Relevance: NU2058 shares a high degree of structural similarity with O6-Cyclohexylmethoxy-2-(4'-sulphamoylanilino)purine, particularly in the presence of the O6-cyclohexylmethoxy group attached to the purine ring. This shared structural feature contributes to their similar CDK inhibitory activity. [, ]
  • Compound Description: This compound is a potent CDK inhibitor (IC50 = 1 nM against CDK2), demonstrating comparable activity to related purine-based inhibitors. []
  • Relevance: This compound represents a pyrimidine analogue of O6-Cyclohexylmethoxy-2-(4'-sulphamoylanilino)purine. The replacement of the purine core with a 2,6-diamino-4-alkoxypyrimidine core, while maintaining the cyclohexylmethoxy and 4-aminobenzenesulfonamide substituents, highlights the key pharmacophoric elements responsible for CDK inhibition. []
  • Compound Description: This compound is a CDK inhibitor with an IC50 of 49 nM against CDK2. It was developed as part of a strategy to replace the potentially toxic 5-nitroso group in related inhibitors. []
  • Relevance: This compound represents another pyrimidine analogue of O6-Cyclohexylmethoxy-2-(4'-sulphamoylanilino)purine, similar to the previous example. The key difference is the replacement of the 5-nitroso group with a 5-formyl group, showcasing efforts to modulate potency and potentially reduce toxicity. []

2,4-diamino-6-(benzyloxy)-5-nitrosopyrimidine

  • Compound Description: This compound is an O6-alkylguanine-DNA alkyltransferase (AGT) inhibitor with potent inactivating effects. It displays greater efficacy compared to O6-benzylguanine in inactivating AGT in human HT29 colon tumor cell extracts. []
  • Relevance: Although structurally distinct from O6-Cyclohexylmethoxy-2-(4'-sulphamoylanilino)purine, this compound is relevant as it belongs to the broader category of substituted pyrimidines investigated as potential antitumor agents. The exploration of various substituents at different positions of the pyrimidine ring highlights the structure-activity relationship studies in this class of compounds. []

2,4-diamino-6-(benzyloxy)-5-nitropyrimidine

  • Compound Description: This compound, similar to the previous example, is a potent inactivator of AGT, exhibiting superior activity compared to O6-benzylguanine in human HT29 colon tumor cell extracts. []
  • Relevance: This compound further strengthens the relevance of substituted pyrimidines in the context of O6-Cyclohexylmethoxy-2-(4'-sulphamoylanilino)purine. By changing the 5-nitroso to a 5-nitro group, it showcases the impact of subtle structural modifications on the biological activity of these pyrimidine derivatives. []

8-aza-O6-benzylguanine

  • Compound Description: This compound demonstrates significantly higher efficacy than O6-benzylguanine in inactivating AGT in human HT29 colon tumor cell extracts. []
  • Relevance: This compound highlights the exploration of modified purine derivatives, specifically O6-benzylguanine analogues, as potential antitumor agents. Although not directly analogous to O6-Cyclohexylmethoxy-2-(4'-sulphamoylanilino)purine, it falls within the broader research area of developing purine-based inhibitors for therapeutic purposes. []

O6-benzyl-8-bromoguanine

  • Compound Description: This compound, like the previous example, exhibits significantly greater efficacy than O6-benzylguanine in inactivating AGT in human HT29 colon tumor cell extracts. []
  • Relevance: Similar to 8-aza-O6-benzylguanine, this compound further emphasizes the investigation of modified O6-benzylguanine derivatives as potential antitumor agents, showcasing the importance of structural modifications in modulating biological activity. []
Classification
  • Chemical Name: O6-cyclohexylmethyl-2-(4’-sulphamoylanilino) purine
  • CAS Number: 444722-95-6
  • Molecular Weight: 402.5 g/mol
  • Source: The compound is cataloged in various chemical databases, including PubChem and ChemIDplus .
Synthesis Analysis

The synthesis of NU6102 involves multiple steps, primarily starting from the preparation of the purine core. The general synthetic route includes the following stages:

  1. Formation of the Purine Core: This initial step typically employs strong bases and solvents like dimethyl sulfoxide to facilitate reactions.
  2. Cyclohexylmethyl Group Introduction: This involves attaching the cyclohexylmethyl group to the purine structure.
  3. Sulphamoylanilino Group Attachment: The final step incorporates the 4’-sulphamoylanilino moiety onto the purine scaffold.

The reaction conditions are critical, often requiring precise control over temperature and pH to optimize yield and purity. For larger-scale production, methods such as high-performance liquid chromatography may be employed for purification .

Molecular Structure Analysis

NU6102's molecular structure features a purine base modified with a cyclohexylmethyl group and a sulphamoylanilino group. Key structural characteristics include:

  • Purine Core: A bicyclic structure that forms the backbone of the compound.
  • Cyclohexylmethyl Group: A bulky group that enhances selectivity towards cyclin-dependent kinases.
  • Sulphamoylanilino Group: This moiety is crucial for binding interactions with CDK enzymes.

The presence of these groups contributes to its selectivity for cyclin-dependent kinase 2 over other kinases, which is essential for its function as an inhibitor . Structural studies have shown that NU6102 binds effectively within the active site of CDK2, forming hydrogen bonds that stabilize its interaction with the enzyme .

Chemical Reactions Analysis

NU6102 can participate in various chemical reactions, including:

  1. Oxidation Reactions: Under specific conditions, NU6102 can be oxidized, leading to different oxidized derivatives.
  2. Reduction Reactions: These reactions can alter functional groups attached to the purine core.
  3. Substitution Reactions: Substitution can occur at both the cyclohexylmethyl and sulphamoylanilino groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The conditions often require careful monitoring of temperature and pH to ensure desired outcomes .

Mechanism of Action

The mechanism by which NU6102 exerts its effects primarily involves inhibition of cyclin-dependent kinases, particularly CDK2. By binding to CDK2, NU6102 disrupts its activity, leading to:

  • Cell Cycle Arrest: Inhibition of CDK2 results in G1 phase accumulation and decreased S-phase entry, effectively halting cell proliferation.
  • Phosphorylation Inhibition: NU6102 reduces phosphorylation of retinoblastoma protein (pRb), which is crucial for cell cycle progression.

Studies have shown that at specific concentrations, NU6102 selectively inhibits CDK2 without affecting other kinases significantly, highlighting its potential as a targeted therapeutic agent .

Physical and Chemical Properties Analysis

NU6102 exhibits several key physical and chemical properties:

These properties are essential for understanding how NU6102 behaves in biological systems and its potential as a therapeutic agent .

Applications

NU6102 has significant applications across various fields:

  1. Cancer Research: As a selective inhibitor of cyclin-dependent kinases, it serves as a valuable tool for studying cell cycle regulation and cancer biology.
  2. Drug Development: Its properties make it a candidate for developing new therapeutic agents targeting CDK-related pathways in cancer treatment.
  3. Biological Studies: Researchers utilize NU6102 to explore mechanisms underlying cell proliferation and apoptosis in various cancer models.

Properties

CAS Number

444722-95-6

Product Name

nu6102

IUPAC Name

4-[[6-(cyclohexylmethoxy)-7H-purin-2-yl]amino]benzenesulfonamide

Molecular Formula

C18H22N6O3S

Molecular Weight

402.5 g/mol

InChI

InChI=1S/C18H22N6O3S/c19-28(25,26)14-8-6-13(7-9-14)22-18-23-16-15(20-11-21-16)17(24-18)27-10-12-4-2-1-3-5-12/h6-9,11-12H,1-5,10H2,(H2,19,25,26)(H2,20,21,22,23,24)

InChI Key

OWXORKPNCHJYOF-UHFFFAOYSA-N

SMILES

C1CCC(CC1)COC2=NC(=NC3=C2NC=N3)NC4=CC=C(C=C4)S(=O)(=O)N

Solubility

Soluble in DMSO

Synonyms

NU6102
O(6)-cyclohexylmethoxy-2-(4'-sulfamoylanilino)purine

Canonical SMILES

C1CCC(CC1)COC2=NC(=NC3=C2NC=N3)NC4=CC=C(C=C4)S(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.